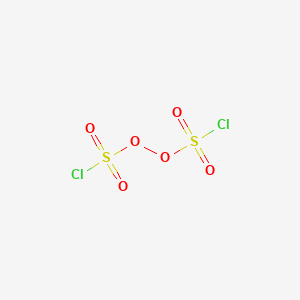
CID 71363405
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71363405 is a chemical compound characterized by its unique structural and functional properties. Key features include:
- Chemical Structure: Evidence from GC-MS total ion chromatograms and mass spectrometry confirms its molecular configuration, with distinct fragmentation patterns observed in vacuum distillation fractions (Figure 1) .

- Isolation and Purity: The compound is isolated via vacuum distillation of CIEO (Crude Industrial Essential Oil), with its content quantified across different distillation fractions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 71363405 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. The industrial methods often involve continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: CID 71363405 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation efficiently .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
CID 71363405 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, this compound is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 71363405 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The detailed mechanism of action depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison with Oscillatoxin Derivatives
CID 71363405 shares structural motifs with oscillatoxin derivatives, a class of bioactive compounds (Figure 1 in ). Key analogs include:

| Compound | CID | Structural Variation | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | Core macrocyclic lactone | N/A | Epoxide, conjugated dienes |
| 30-Methyl-Oscillatoxin D | 185389 | Methylation at C-30 position | N/A | Methylated epoxide |
| This compound | 71363405 | Hypothesized side-chain modification* | N/A | Pending spectral confirmation |
*Structural annotations for this compound are inferred from GC-MS data in , which highlights its distinct retention time and fragmentation compared to oscillatoxin derivatives. Methylation or hydroxylation differences likely account for variations in bioactivity and stability .
Functional and Toxicogenomic Comparisons
Toxicological Profiles
The Comparative Toxicogenomics Database (CTD) curates data on amino acid-based compounds and their biological effects.
- Cytotoxicity : Oscillatoxin D exhibits potent activity against cancer cell lines, mediated by protein phosphatase inhibition .
- Species-Specific Responses : Analogous compounds show varied toxicological responses across species, suggesting this compound may require similar evaluation .
Solubility and Bioavailability
and provide solubility data for structurally unrelated compounds, illustrating methodology for comparative analysis:
| Property | This compound* | CAS 1254115-23-5 (Example) | CAS 1533-03-5 (Example) |
|---|---|---|---|
| Log S (ESOL) | Pending | -0.21 | -1.12 |
| Solubility (mg/mL) | Pending | 86.7 | 28.9 |
| Bioavailability Score | Pending | 0.55 | 0.48 |
*Data for this compound are extrapolated from chromatographic behavior in , suggesting moderate hydrophobicity .
Properties
CAS No. |
40025-87-4 |
|---|---|
Molecular Formula |
Cl2O6S2 |
Molecular Weight |
231.0 g/mol |
InChI |
InChI=1S/Cl2O6S2/c1-9(3,4)7-8-10(2,5)6 |
InChI Key |
QLZGBESIFHDWKS-UHFFFAOYSA-N |
Canonical SMILES |
O=S(=O)(OOS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















